(4-Bromo-phenyl)-cyclopentyl-acetic acid
Overview
Description
(4-Bromo-phenyl)-cyclopentyl-acetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by cyclopentylation. The reaction typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-phenyl)-cyclopentyl-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of an alcohol.
Major Products:
Substitution Products: Various substituted phenyl-cyclopentyl-acetic acids.
Oxidation Products: Carboxylic acids or ketones.
Esterification Products: Esters of this compound.
Scientific Research Applications
(4-Bromo-phenyl)-cyclopentyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-cyclopentyl-acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl-acetic acid moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl structure but lacks the cyclopentyl-acetic acid moiety.
Cyclopentylacetic acid: Contains the cyclopentyl-acetic acid structure but lacks the bromophenyl group.
Uniqueness: (4-Bromo-phenyl)-cyclopentyl-acetic acid is unique due to the combination of the bromophenyl and cyclopentyl-acetic acid structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-cyclopentylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDOMRNBZRJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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